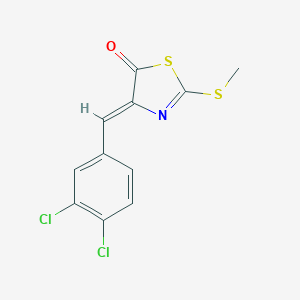![molecular formula C25H22N4O2S B307614 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307614.png)
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that belongs to the class of benzoxazepine derivatives. This compound has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways in cells. It has also been suggested that this compound may interact with DNA and RNA, thereby affecting gene expression.
Biochemical and Physiological Effects:
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its unique chemical structure, which allows for the exploration of novel biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One possible direction is the exploration of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is the investigation of its mechanism of action and its potential interaction with DNA and RNA. In addition, further studies could be conducted to explore the potential use of this compound in combination with other drugs for the treatment of cancer, fungal infections, and bacterial infections.
Conclusion:
In conclusion, 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound exhibits unique chemical and biological properties that make it an interesting subject of study. Further research is needed to fully understand the mechanism of action and potential uses of this compound.
Méthodes De Synthèse
The synthesis of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-naphthylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of triethylamine. The resulting product is then reacted with butyric anhydride and sodium sulfide to yield the final product. The synthesis of this compound has been reported in various scientific journals and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential use in various scientific research applications. This compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Nom du produit |
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Formule moléculaire |
C25H22N4O2S |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
1-(3-methylsulfanyl-6-naphthalen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)butan-1-one |
InChI |
InChI=1S/C25H22N4O2S/c1-3-8-21(30)29-20-12-7-6-11-19(20)22-23(26-25(32-2)28-27-22)31-24(29)18-14-13-16-9-4-5-10-17(16)15-18/h4-7,9-15,24H,3,8H2,1-2H3 |
Clé InChI |
WORFYTQQZLFLKG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Bromo-6-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307531.png)
![(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307533.png)
![1-[10-bromo-6-(5-bromofuran-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307535.png)

![7-Butyryl-6-(4-methoxy-1-naphthyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307538.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B307540.png)
![4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B307541.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307544.png)
![3-[{2-[(2-chlorobenzyl)oxy]phenyl}(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307546.png)
![2,6-Ditert-butyl-4-[7-propionyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B307547.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307549.png)
![{6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone](/img/structure/B307550.png)
![3-[(2-butoxy-1-naphthyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307551.png)
![3-[(3-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307553.png)